molecular formula C20H19F2N3O B2871604 1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351647-23-8

1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No. B2871604
CAS RN: 1351647-23-8
M. Wt: 355.389
InChI Key: CXQIQZSNEYNPOW-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DIBU, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthetic Methodology for Isoquinoline Alkaloids

A novel methodology for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids, has been developed. This approach involves the preparation of isoquinolin-1(2H)-one skeletons starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, demonstrating a pathway for the construction of complex urea derivatives including those similar to the compound of interest (Berk Mujde, Sevil Özcan, M. Balcı, 2011).

Biological Activity in Cancer Research

Novel urea and bis-urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties have shown significant biological activity, including antiproliferative effects against various cancer cell lines. This research underscores the potential of urea derivatives in the development of new therapeutic agents for treating cancer (I. Perković et al., 2016).

Pharmacology of TRPV1 Receptor Antagonists

The compound 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) has been identified as a novel, stereoselective antagonist of the TRPV1 receptor, highlighting the utility of urea derivatives in studying receptor pharmacology and potentially developing new analgesics (B. Bianchi et al., 2007).

Ligands for Anion Complexation

Research on macrocyclic bis(ureas) demonstrates their capability as ligands for anion complexation, providing insights into their use in the development of new chemical sensors or separation materials (Claudia Kretschmer, G. Dittmann, J. Beck, 2014).

Application in Data Security Protection

Investigations into the photophysical properties of Ir(III) complexes have revealed their potential application in data security protection, where the tunable emissions of these complexes could be harnessed for encoding information (Zhongming Song et al., 2016).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-17-8-5-9-18(22)19(17)24-20(26)23-11-3-4-12-25-13-10-15-6-1-2-7-16(15)14-25/h1-2,5-9H,10-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQIQZSNEYNPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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